molecular formula C10H4ClIN2 B13007245 4-Chloro-8-iodoquinoline-3-carbonitrile

4-Chloro-8-iodoquinoline-3-carbonitrile

Cat. No.: B13007245
M. Wt: 314.51 g/mol
InChI Key: UVTHLKDKEBEOJD-UHFFFAOYSA-N
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Description

4-Chloro-8-iodoquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H4ClIN2 and a molecular weight of 314.51 g/mol . This compound is known for its unique structure, which includes both chlorine and iodine atoms attached to a quinoline ring, along with a carbonitrile group. It is used in various scientific research applications due to its reactivity and selectivity.

Preparation Methods

The synthesis of 4-Chloro-8-iodoquinoline-3-carbonitrile involves several steps, typically starting with the quinoline ringIndustrial production methods often involve bulk manufacturing and custom synthesis to ensure high purity and yield .

Chemical Reactions Analysis

4-Chloro-8-iodoquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using reagents like sodium iodide or potassium carbonate.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form complex structures.

Common reagents used in these reactions include halogenating agents, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Chloro-8-iodoquinoline-3-carbonitrile is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-Chloro-8-iodoquinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and iodine atoms enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The carbonitrile group also plays a crucial role in its reactivity and stability .

Comparison with Similar Compounds

4-Chloro-8-iodoquinoline-3-carbonitrile can be compared with other halogenated quinoline derivatives, such as:

  • 4-Chloroquinoline-3-carbonitrile
  • 8-Iodoquinoline-3-carbonitrile
  • 4-Bromo-8-iodoquinoline-3-carbonitrile

These compounds share similar structural features but differ in their halogenation patterns, which can influence their reactivity and applications. The unique combination of chlorine and iodine in this compound makes it particularly valuable for specific research purposes.

Properties

Molecular Formula

C10H4ClIN2

Molecular Weight

314.51 g/mol

IUPAC Name

4-chloro-8-iodoquinoline-3-carbonitrile

InChI

InChI=1S/C10H4ClIN2/c11-9-6(4-13)5-14-10-7(9)2-1-3-8(10)12/h1-3,5H

InChI Key

UVTHLKDKEBEOJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CN=C2C(=C1)I)C#N)Cl

Origin of Product

United States

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